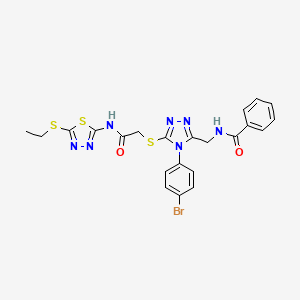

N-((4-(4-bromophenyl)-5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Description

The compound N-((4-(4-bromophenyl)-5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a heterocyclic hybrid molecule integrating a 1,2,4-triazole core, a 1,3,4-thiadiazole ring, and a benzamide moiety. Key structural features include:

- A thioether linkage connecting the triazole to a 2-oxoethyl group, which is further substituted with a 5-(ethylthio)-1,3,4-thiadiazol-2-amine moiety. This design mimics bioactive thiadiazole derivatives known for antimicrobial and antioxidant properties .

- A benzamide group at the N-methyl position of the triazole, a common pharmacophore in enzyme inhibitors .

The compound’s molecular formula is C₂₃H₂₁BrN₇O₂S₃, with a calculated molecular weight of 619.5 g/mol. Its synthesis likely involves microwave-assisted condensation (as seen in similar triazole derivatives ) and thioether coupling reactions .

Properties

IUPAC Name |

N-[[4-(4-bromophenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20BrN7O2S3/c1-2-33-22-29-27-20(35-22)25-18(31)13-34-21-28-26-17(30(21)16-10-8-15(23)9-11-16)12-24-19(32)14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,24,32)(H,25,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFKVAQSBYZJLFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)CNC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20BrN7O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antimicrobial Applications

Numerous studies have highlighted the antimicrobial properties of compounds related to N-((4-(4-bromophenyl)-5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide. For instance:

- In vitro Studies : Research has shown that derivatives of similar triazole compounds exhibit significant antimicrobial activity against various bacterial strains (both Gram-positive and Gram-negative) and fungi. The effectiveness was often assessed using methods like the turbidimetric method and agar diffusion tests .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Type | Target Organisms | Method Used |

|---|---|---|---|

| Compound A | Antibacterial | Escherichia coli, Staphylococcus aureus | Turbidimetric method |

| Compound B | Antifungal | Aspergillus niger, Candida albicans | Agar diffusion test |

| N-(4-(4-bromophenyl)-...) | Antimicrobial | Various bacterial and fungal strains | Multiple methods |

Anticancer Applications

The compound's potential as an anticancer agent has also been explored extensively:

- Cell Line Studies : Compounds with similar structures have been evaluated against human cancer cell lines such as MCF7 (breast cancer). Results indicated that certain derivatives showed promising cytotoxic effects, leading to cell death in cancerous cells .

Table 2: Anticancer Activity of Related Compounds

| Compound Name | Cancer Type | Cell Line Used | Assay Method |

|---|---|---|---|

| Compound C | Breast Cancer | MCF7 | Sulforhodamine B assay |

| Compound D | Lung Cancer | A549 | MTT assay |

| N-(4-(4-bromophenyl)-...) | Various | Multiple cancer cell lines | Various assays |

Comparison with Similar Compounds

Key Observations:

Thiadiazole Substituents: The ethylthio group in the target compound may enhance membrane permeability compared to methyl or unsubstituted thiadiazoles .

Benzamide Modifications :

- The unsubstituted benzamide in the target compound contrasts with the 3,5-dimethoxybenzamide in . Methoxy groups can increase solubility but may reduce target binding affinity in certain enzymes .

Biological Activity Trends :

- Thiadiazole-triazole hybrids with 4-bromophenyl groups (e.g., ) exhibit potent antimicrobial activity against S. aureus (MIC: 2–8 μg/mL) and C. albicans (MIC: 4–16 μg/mL) .

- Antioxidant thiadiazoles () show IC₅₀ values of 10–50 μM in DPPH assays, suggesting the target compound may share similar radical-scavenging properties.

Pharmacological Potential and Challenges

- Antimicrobial Activity : The 4-bromophenyl and thiadiazole groups suggest activity against Gram-positive bacteria and fungi, though in vitro testing is required .

- Antioxidant Capacity : The ethylthio group may enhance redox activity compared to methyl derivatives .

- Bioavailability : The high molecular weight (~619.5 g/mol) and lipophilic substituents (bromophenyl, ethylthio) may limit aqueous solubility, necessitating formulation optimization .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For example:

- Solvent Choice : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency by stabilizing intermediates .

- Catalysts/Bases : Use of cesium carbonate (Cs₂CO₃) facilitates nucleophilic substitutions and thiol-amine couplings .

- Temperature : Reflux conditions (~80–100°C) improve reaction rates and yields, particularly for thiadiazole and triazole ring formations .

- Monitoring : Thin-layer chromatography (TLC) with UV visualization is critical for tracking reaction progress and intermediate purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : A multi-technique approach ensures structural validation:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions, integration ratios, and electronic environments (e.g., bromophenyl protons at δ 7.4–7.8 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±5 ppm accuracy) and fragmentation patterns .

- Elemental Analysis : Confirms stoichiometric ratios of C, H, N, and S to rule out impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound's bioactivity?

- Methodological Answer : SAR strategies include:

- Substituent Variation : Compare analogs with modified aryl groups (e.g., fluorophenyl vs. chlorophenyl) to assess electronic effects on target binding .

- Molecular Docking : Use software like AutoDock Vina to predict interactions with biological targets (e.g., kinases or enzymes) and guide rational design .

- Bioisosteric Replacement : Replace the ethylthio group with methylsulfonyl or cyano groups to enhance solubility or binding affinity .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer : Address discrepancies by:

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for anticancer studies) and incubation times .

- Purity Verification : Re-evaluate compound purity via HPLC (>95%) to exclude degradants or byproducts affecting results .

- Orthogonal Assays : Validate findings using complementary methods (e.g., surface plasmon resonance [SPR] for binding kinetics alongside cell-based assays) .

Q. What experimental approaches are suitable for elucidating the compound's mechanism of action?

- Methodological Answer : Mechanistic studies may involve:

- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., HDACs or topoisomerases) using fluorogenic substrates .

- X-ray Crystallography : Co-crystallize the compound with its protein target to resolve binding modes at atomic resolution .

- CRISPR-Cas9 Knockout Models : Validate target specificity by assessing activity in cell lines lacking the putative target protein .

Q. How can stability and degradation pathways be systematically evaluated?

- Methodological Answer : Stability profiling involves:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via LC-MS .

- pH-Dependent Stability : Assess hydrolysis rates in buffers (pH 1–10) to predict gastrointestinal stability for drug development .

- Long-Term Storage : Monitor shelf-life under inert atmospheres (N₂) at –20°C, with periodic NMR checks for structural integrity .

Distinction Between Basic and Advanced Questions

- Basic : Focus on foundational techniques (synthesis, characterization).

- Advanced : Require interdisciplinary strategies (computational modeling, mechanistic biology) and address complex data conflicts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.